3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one
Description
The compound 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one belongs to the chromen-4-one (flavone) family, characterized by a benzopyran-4-one core. Its structural features include:
- 3-position substitution: A 4-bromophenyl group, contributing steric bulk and electronic effects due to the bromine atom.
- 2-position: A methyl group, influencing steric hindrance and lipophilicity.
- 8-position: A pyrrolidin-1-ylmethyl moiety, a nitrogen-containing substituent that may modulate solubility, basicity, and biological interactions.
Properties
IUPAC Name |
3-(4-bromophenyl)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO3/c1-13-19(14-4-6-15(22)7-5-14)20(25)16-8-9-18(24)17(21(16)26-13)12-23-10-2-3-11-23/h4-9,24H,2-3,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMNPIMXTDZORK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCC3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Attachment of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group can be attached through nucleophilic substitution reactions, where a pyrrolidine derivative reacts with a suitable electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, thiourea.
Coupling: Palladium catalysts, boronic acids.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.
Influencing Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The table below compares the target compound with key structural analogs, highlighting substituent differences and their implications:
Substituent Effects on Properties
3-Position Substitution :
- Bromophenyl vs. Chlorophenyl : Bromine’s larger atomic radius and lower electronegativity (vs. Cl) may enhance hydrophobic interactions and alter π-stacking in biological targets .
8-Position Substitution :
- Pyrrolidinyl vs. Morpholinyl : Pyrrolidine’s secondary amine offers higher basicity (pKa ~11) than morpholine’s ether oxygen, affecting solubility and pH-dependent behavior .
- Piperazinyl : The 4-methylpiperazine group (as in ) introduces a tertiary amine, enhancing water solubility and enabling salt formation (e.g., perchlorate in ).
2-Position Substitution :
- Methyl vs.
Research Findings from Analogs
- Crystallography: In a related bromophenyl chromenone (), the 4-bromophenyl group forms a dihedral angle of 88.5° with the chromenone core, suggesting orthogonal geometry that may influence packing and intermolecular interactions .
- Hydrogen Bonding : The hydroxyl group at position 7 participates in intramolecular hydrogen bonds (e.g., N–H···O in ), stabilizing the molecular conformation.
- Antioxidant Potential: Chromen-4-one derivatives (e.g., in ) exhibit antioxidant activity correlated with HOMO-LUMO energies and bond dissociation enthalpies (BDEs). Substitutions like pyrrolidinylmethyl may modulate these properties .
Biological Activity
The compound 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one , often referred to as Compound X , is a synthetic derivative belonging to the class of flavonoids. Its structure features a bromophenyl group, a hydroxyl group, and a pyrrolidine moiety, which contribute to its potential biological activities. This article reviews the biological activity of Compound X, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C16H16BrO3 |
| Molecular Weight | 351.21 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO and ethanol |
Anticancer Activity
Recent studies have highlighted the anticancer potential of Compound X. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation.
Case Study:
In a study conducted by Aliev et al. (2023), Compound X was tested against MCF-7 cells, showing an IC50 value of 12 µM after 48 hours of treatment. The compound induced apoptosis as evidenced by increased annexin V staining and caspase-3 activation .
Antimicrobial Activity
Compound X also demonstrates antimicrobial properties, particularly against Gram-positive bacteria. The presence of the bromophenyl group is critical for enhancing its antibacterial activity.
MIC Values:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | >100 |
In vitro studies indicate that Compound X disrupts bacterial cell membranes, leading to cell lysis .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In animal models, it has shown efficacy in reducing inflammation markers such as TNF-alpha and IL-6.
Mechanism:
The anti-inflammatory action is attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of Compound X. The following modifications have been proposed:
- Bromine Substitution: The presence of bromine in the phenyl ring enhances cytotoxicity.
- Hydroxyl Group Positioning: The positioning of hydroxyl groups influences solubility and interaction with biological targets.
- Pyrrolidine Moiety: The pyrrolidine ring contributes to receptor binding affinity and may enhance bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
